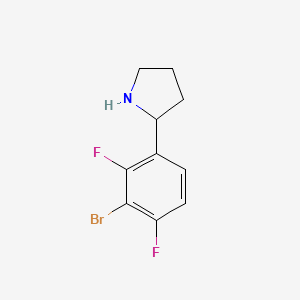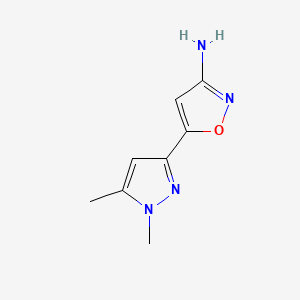
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine typically involves the formation of the pyrazole ring followed by the construction of the oxazole ring. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydroxylamine to form the oxazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes or pathways essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,5-dimethyl-1H-pyrazol-3-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
1,2-oxazole derivatives:
Uniqueness
What sets 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine apart is the combination of both pyrazole and oxazole rings in a single molecule, which can confer unique chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential multifunctional applications .
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
5-(1,5-dimethylpyrazol-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-3-6(10-12(5)2)7-4-8(9)11-13-7/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
IRIZCPACNHWMTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)C2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


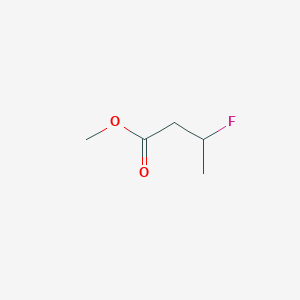
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)
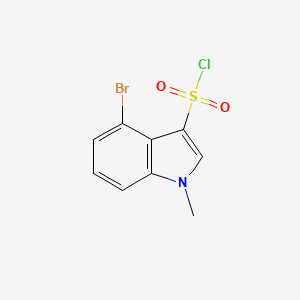
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)

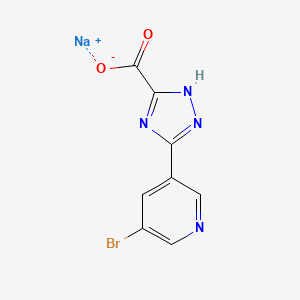
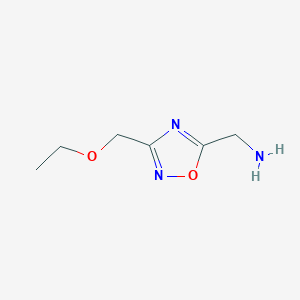
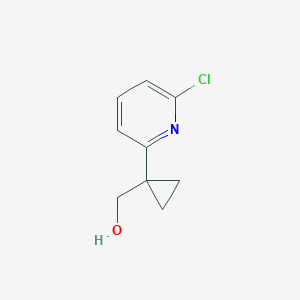
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
